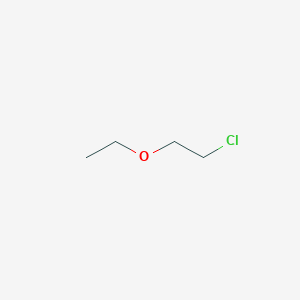
3-噻吩乙醇
描述
3-Thiopheneethanol (TE) is a thiophene derivative, which is a sulfur-containing heterocycle. The thiophene ring is a common structure in organic electronics due to its stability and electronic properties. TE, as a specific derivative, contains an ethanol group attached to the thiophene ring, which can influence its solubility and reactivity, making it a potential candidate for various applications in materials science, particularly in the field of conducting polymers .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized through routes such as 1,3-dipolar cycloaddition, modification of dibromothiophene, and intermolecular Diels-Alder reactions . These methods provide a versatile building block for constructing substituted thiophenes. Similarly, 3-Thiopheneethanol could be synthesized through electropolymerization of the monomer 3-thiopheneethanol, as indicated by its oxidation potential . Additionally, the synthesis of related thieno[3,2-b]thiophenes has been reported using ring closure reactions , which could potentially be adapted for the synthesis of TE.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. The presence of the ethanol group in 3-Thiopheneethanol is likely to affect the electron density and distribution on the thiophene ring, which in turn can influence the material's electronic properties. The synthesis of various thiophene derivatives with different substituents has been explored to tailor these properties for specific applications .
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For example, the stannylthiophene derivative, which can be synthesized from 3,4-bis(trimethylsilyl)thiophene, can undergo carbonylative coupling and lithiation followed by quenching with electrophiles to afford unsymmetrically substituted thiophenes . Similarly, 3-Thiopheneethanol could participate in electropolymerization reactions to form conducting polymers, which are of interest for electrochromic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like 3-Thiopheneethanol are influenced by their molecular structure. The oxidation potential of 3-Thiopheneethanol is reported to be 1.5 V/SCE, which is relevant for its electropolymerization . The solubility of the resulting polymers in common organic solvents is also an important physical property that determines their processability and application potential. The electronic properties, such as absorbance and band gap, can be tuned by the nature of the substituents on the thiophene ring, as demonstrated by the synthesis and study of various thieno[3,2-b]thiophenes .
科学研究应用
醚衍生物的合成
3-噻吩乙醇用于合成各种醚衍生物。 例如,它可用于生产3-(2-(苄氧基)乙基)噻吩和3-[2-((三甲基硅烷基)氧基)乙基]噻吩 .
酯衍生物的合成
除了醚衍生物外,3-噻吩乙醇还可以用于合成酯衍生物,如3-(2-乙酰氧基乙基)噻吩和3-(2-(苯甲酰氧基)乙基)噻吩 .
三苯甲基醚衍生物的生产
3-噻吩乙醇可用于生产三苯甲基醚衍生物,如3-[2-((三苯甲基)氧基)乙基]噻吩 .
二甲基-叔丁基硅烷基醚衍生物的生产
它还可用于合成二甲基-叔丁基硅烷基醚衍生物,如3-[2-((二甲基-叔丁基硅烷基)氧基)乙基]噻吩 .
电致变色显示中的应用
3-噻吩乙醇用于制备3-取代的噻吩导电共聚物,这些共聚物在电致变色显示中具有潜在应用 .
邻苯二甲腈衍生物的合成
安全和危害
作用机制
Target of Action
It is known that 3-thiopheneethanol is used as a building block in the synthesis of various ether and ester derivatives . These derivatives may have different targets depending on their structure and function.
Biochemical Pathways
The derivatives synthesized from 3-thiopheneethanol could potentially affect various biochemical pathways depending on their structure and function .
Pharmacokinetics
The physicochemical properties such as its molecular weight (12819 g/mol ), boiling point (110-111 °C/14 mmHg ), and solubility can influence its pharmacokinetic properties.
Result of Action
The derivatives synthesized from 3-thiopheneethanol could have various effects depending on their targets and mode of action .
属性
IUPAC Name |
2-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNNBPPDFTQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160319 | |
| Record name | Thiophene-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13781-67-4 | |
| Record name | 3-Thiopheneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thiopheneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9D7W9SX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 3-Thiopheneethanol in material science?
A1: 3-Thiopheneethanol (3TE) is a valuable monomer in material science, particularly for creating functionalized conducting polymers. Its primary application involves copolymerization with 3,4-ethylenedioxythiophene (EDOT) via oxidative chemical vapor deposition (oCVD). [, , , ] This process yields thin films with tunable hydroxyl (-OH) group densities, impacting properties like conductivity and functionality. [] These films find use in various applications, including high aspect ratio, multifunctional nanobundles with potential in sensing and surface modification. []
Q2: How does the incorporation of 3-Thiopheneethanol affect the optical properties of polythiophene derivatives?
A2: Integrating 3-Thiopheneethanol into polythiophenes, such as those copolymerized with 3-methoxythiophene, influences their optical behavior. [] Research indicates a red shift in the π–π* transition peak in UV-Vis-NIR spectra with increasing 3TE content. [] This shift suggests a change in the polymer's electronic structure and conjugation length, impacting its light absorption and emission characteristics.
Q3: Can you elaborate on the role of 3-Thiopheneethanol in biosensor development?
A3: 3-Thiopheneethanol plays a crucial role in developing chemiresistive biosensors. Its -OH groups enable the immobilization of biomolecules like avidin, facilitating the specific detection of target analytes like biotin. [, ] Studies show that 3TE-based copolymers deposited on flexible substrates like electrospun nylon fibers enhance sensor response and reduce response times compared to flat surfaces. [] Furthermore, research highlights the ability of 3TE-based sensors to differentiate between specific and non-specific binding events, improving accuracy in complex samples. []
Q4: What makes 3-Thiopheneethanol a suitable monomer for molecular imprinting in sensor applications?
A4: 3-Thiopheneethanol exhibits favorable characteristics for molecular imprinting, particularly in electrochemical sensors. Its ability to electropolymerize in aqueous solutions allows for the in-situ fabrication of molecularly imprinted polymer (MIP) films directly on electrode surfaces. [, ] This process is environmentally friendly and rapid, often completed within 30 minutes. [, ] Computational simulations and experimental evaluations confirm 3TE's effectiveness in creating selective recognition sites for target molecules like sulfamethizole and pathogenic bacteria. [, ] These MIP-based sensors demonstrate high sensitivity, selectivity, reusability, and applicability in real-world sample analysis. [, ]
Q5: Are there any studies investigating the potential toxicity of 3-Thiopheneethanol?
A5: While limited information is available regarding the specific toxicity of 3-Thiopheneethanol, research has explored the toxicity potential of a polymer incorporating 3TE using the Ames test and comet assay. [] These studies aim to assess the potential mutagenic and genotoxic effects of materials containing 3TE, contributing valuable information for safety considerations in its applications.
Q6: Have there been any computational studies on the dimerization of 3-Thiopheneethanol?
A6: Yes, computational chemistry methods, specifically density functional theory (DFT), have been employed to study the dimerization of 3-Thiopheneethanol. [, ] These studies provide insights into the initial steps of polymerization and the reactivity of 3TE with itself and comonomers like EDOT. [] The calculations provide valuable information on the kinetics and thermodynamics of these reactions, contributing to a better understanding of 3TE polymerization behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)






